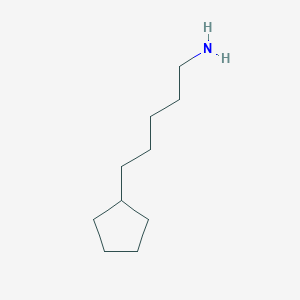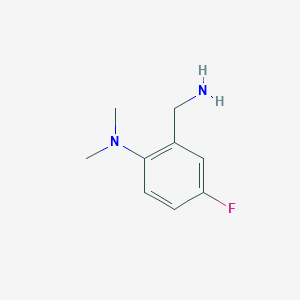
4-((Tetrahydro-2h-pyran-4-yl)methyl)piperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((Tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-ol is a chemical compound that features a piperidine ring substituted with a tetrahydro-2H-pyran-4-ylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-ol typically involves the reaction of tetrahydro-2H-pyran-4-ylmethanol with piperidine derivatives. One common method involves the use of lithium aluminum hydride (LiAlH4) as a reducing agent. The reaction is carried out in an inert atmosphere, such as argon, and at low temperatures (0°C) to ensure the stability of the reactants and products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to maintain the purity and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-((Tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce more saturated alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
4-((Tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of 4-((Tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 1-((Tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-amine hydrochloride
- 1-((Tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-amine dihydrochloride
- (Tetrahydro-2H-pyran-4-yl)methanol
Uniqueness
4-((Tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
C11H21NO2 |
|---|---|
Peso molecular |
199.29 g/mol |
Nombre IUPAC |
4-(oxan-4-ylmethyl)piperidin-4-ol |
InChI |
InChI=1S/C11H21NO2/c13-11(3-5-12-6-4-11)9-10-1-7-14-8-2-10/h10,12-13H,1-9H2 |
Clave InChI |
WEDKUKKVXYTCBF-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1CC2(CCNCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


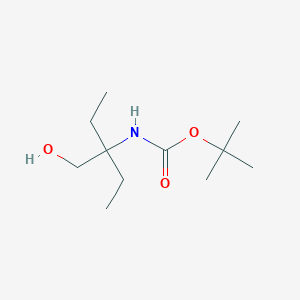
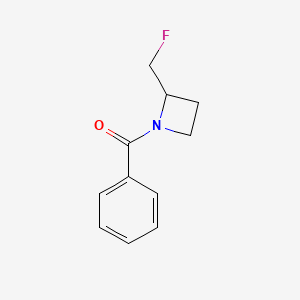
![2-Amino-3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)propanoic acid](/img/structure/B13604513.png)
![2-[4-(Trifluoromethyl)phenyl]benzenethiol](/img/structure/B13604515.png)
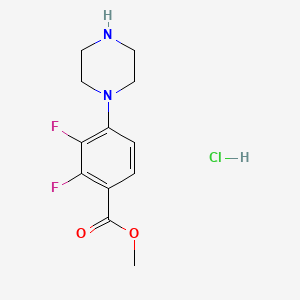

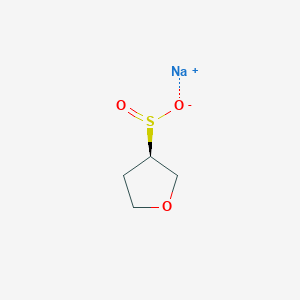
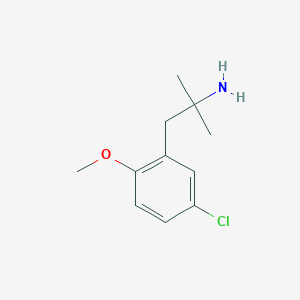

![2-[(Pyrrolidin-2-yl)methyl]pyrimidine](/img/structure/B13604542.png)
